tert-butyl 1-bromo-3-(trifluorométhyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate
Vue d'ensemble
Description
Tert-butyl 1-bromo-3-(trifluoromethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate is a useful research compound. Its molecular formula is C12H15BrF3N3O2 and its molecular weight is 370.17. The purity is usually 95%.
BenchChem offers high-quality tert-butyl 1-bromo-3-(trifluoromethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl 1-bromo-3-(trifluoromethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Développement de médicaments pharmaceutiques
Le groupe trifluorométhyle dans ce composé est significatif en chimie pharmaceutique. Il peut améliorer l'activité biologique et la stabilité métabolique des candidats médicaments potentiels. Ce composé pourrait servir de précurseur ou d'intermédiaire dans la synthèse de médicaments qui nécessitent un groupe trifluorométhyle pour leurs effets pharmacologiques .
Recherche agrochimique
Les composés contenant un groupe trifluorométhyle, comme celui-ci, sont souvent utilisés dans le développement d'agrochimiques. Ils peuvent être des motifs structuraux clés dans les ingrédients actifs des pesticides et herbicides, offrant une protection contre une large gamme de ravageurs et de maladies dans les cultures .
Agents antibactériens
Le noyau imidazo[1,5-a]pyrazine est connu pour ses propriétés antibactériennes. Des dérivés de ce composé pourraient être synthétisés et testés pour leur efficacité contre diverses souches bactériennes, telles que Staphylococcus aureus et Escherichia coli, ce qui pourrait conduire au développement de nouveaux agents antibactériens .
Synthèse organique et catalyse
Ce composé peut être utilisé en synthèse organique comme brique de base pour des molécules plus complexes. Sa structure unique permet diverses réactions chimiques, ce qui en fait un intermédiaire précieux dans la synthèse de divers composés organiques. De plus, il pourrait être utilisé en catalyse pour faciliter ou accélérer les réactions chimiques .
Activité Biologique
tert-butyl 1-bromo-3-(trifluoromethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate (CAS Number: 1152440-02-2) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.
- Molecular Formula : C11H12BrF3N2O2
- Molecular Weight : 370.17 g/mol
- Purity : ≥95%
- InChI Key : SVHZDIVYRFEIBI-UHFFFAOYSA-N
The compound's biological activity is primarily attributed to its structural features, which enable interaction with various biological targets. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially increasing the compound's efficacy against specific targets.
Biological Activity Overview
Research on the biological activity of tert-butyl 1-bromo-3-(trifluoromethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate indicates several promising avenues:
-
Anticancer Activity :
- Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against HT29 (colon cancer), A2780 (ovarian cancer), and MCF-7 (breast cancer) cell lines.
- The growth inhibition percentage at a concentration of 25 μM was evaluated using the CCK-8 assay, with notable activity recorded in specific analogues.
Cell Line Compound Concentration (μM) Growth Inhibition (%) HT29 25 45 A2780 25 50 MCF-7 25 40 -
Mechanistic Studies :
- Mechanistic studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. The specific pathways involved remain under investigation.
Study 1: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of tert-butyl 1-bromo-3-(trifluoromethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate on a panel of cancer cell lines. The results indicated that compounds structurally similar to this compound showed varying degrees of activity.
Study 2: Structure-Activity Relationship (SAR)
Research focused on the structure-activity relationship revealed that modifications in the trifluoromethyl group significantly impacted the compound's potency. Variations in substituent groups led to enhanced cytotoxicity in certain derivatives.
Propriétés
IUPAC Name |
tert-butyl 1-bromo-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrF3N3O2/c1-11(2,3)21-10(20)18-4-5-19-7(6-18)8(13)17-9(19)12(14,15)16/h4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHZDIVYRFEIBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=C(N=C2C(F)(F)F)Br)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrF3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152440-02-2 | |
Record name | tert-butyl 1-bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.